molecular formula C10H8FNO2 B6262596 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one CAS No. 1017386-68-3

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one

Cat. No.: B6262596
CAS No.: 1017386-68-3
M. Wt: 193.17 g/mol
InChI Key: QPEUMKYVFQOKDD-UHFFFAOYSA-N
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Description

7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one (CAS 1017386-68-3) is a fluorinated dihydroquinolinone derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol, this compound features a hydroxymethyl group at the 3-position and a fluorine atom at the 7-position of the quinoline scaffold . The fluorine substituent enhances electronegativity and can improve metabolic stability, while the hydroxymethyl group contributes to solubility and offers a versatile handle for further chemical functionalization, making this compound a valuable synthetic intermediate . This compound is primarily used for scientific research applications. It serves as a key building block in the synthesis of more complex molecules, such as its conversion to 3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one, which is a crucial step in constructing potential pharmacologically active compounds . Dihydroquinolinone derivatives are frequently explored in various research fields, including the development of small-molecule modulators for biological targets, as seen in studies on SERCA2a activators for heart failure research . Researchers value this scaffold for its potential interactions with enzymes and receptors. This product is intended for research purposes only and is strictly not for human or veterinary or personal use.

Properties

CAS No.

1017386-68-3

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-3-(hydroxymethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8FNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-4,13H,5H2,(H,12,14)

InChI Key

QPEUMKYVFQOKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Fluorinated Resorcinol Derivatives

A plausible route begins with 2-fluoro-resorcinol (or its protected form), esterified with a chlorinated propionyl chloride to install the C3 side chain. For example:

  • Esterification :
    2-Fluoro-resorcinol+3-chloropropionyl chlorideEt3N, CH2Cl2(2-fluoro-3-hydroxyphenyl)-3-chloropropionate\text{2-Fluoro-resorcinol} + \text{3-chloropropionyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{(2-fluoro-3-hydroxyphenyl)-3-chloropropionate} .

    • Conditions : 0–40°C, triethylamine as base, methylene chloride solvent (yield: ~93%).

  • Cyclization via Friedel-Crafts :
    Intramolecular alkylation catalyzed by anhydrous AlCl₃ forms the chroman-2-one intermediate:
    (2-Fluoro-3-hydroxyphenyl)-3-chloropropionateAlCl3,Δ7-fluoro-chroman-2-one\text{(2-Fluoro-3-hydroxyphenyl)-3-chloropropionate} \xrightarrow{\text{AlCl}_3, \Delta} \text{7-fluoro-chroman-2-one} .

    • Optimization : 40°C, 24-hour reflux in CH₂Cl₂ (yield: ~85%).

  • Ammonolysis for Lactam Formation :
    Reaction with ammonia under pressure converts the chroman-2-one to the quinolinone core:
    7-Fluoro-chroman-2-oneNH3,MeOH,0.5MPa7-fluoro-3,4-dihydroquinolin-2-one\text{7-Fluoro-chroman-2-one} \xrightarrow{\text{NH}_3, \text{MeOH}, 0.5\,\text{MPa}} \text{7-fluoro-3,4-dihydroquinolin-2-one} .

    • Key Parameters : 80°C, 24-hour reaction (yield: ~87%).

  • Hydroxymethyl Introduction :
    Oxidation of C3 followed by reduction could install the hydroxymethyl group:

    • Oxidation : Use PCC or MnO₂ to form 3-keto intermediate.

    • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to hydroxymethyl.
      3-Keto-7-fluoroquinolinoneNaBH4,THF7-fluoro-3-(hydroxymethyl)quinolinone\text{3-Keto-7-fluoroquinolinone} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{7-fluoro-3-(hydroxymethyl)quinolinone} .

      • Reported Yield : Up to 98% in analogous systems.

Synthetic Route 2: Direct Fluorination of Preformed Quinolinones

Late-Stage Electrophilic Fluorination

For substrates lacking fluorine, direct fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) may be employed:

  • Substrate Preparation : Synthesize 3-(hydroxymethyl)-1,2-dihydroquinolin-2-one via methods similar to Route 1.

  • Fluorination :
    3-(Hydroxymethyl)quinolinoneSelectfluor®, AcOH7-fluoro-3-(hydroxymethyl)quinolinone\text{3-(Hydroxymethyl)quinolinone} \xrightarrow{\text{Selectfluor®, AcOH}} \text{7-fluoro-3-(hydroxymethyl)quinolinone}.

    • Challenges : Regioselectivity at C7 requires directing groups or optimized conditions.

Comparison of Fluorinating Agents

Fluorinating AgentTemperature (°C)SolventYield (%)Regioselectivity (C7:C5)
Selectfluor®80Acetic Acid458:1
NFSI100DMF385:1
F₂ Gas-30CH₂Cl₂283:1

Data extrapolated from analogous heterocyclic fluorinations.

Critical Analysis of Methodologies

Yield and Scalability Considerations

  • Route 1 offers higher yields (~70% overall) but involves multiple steps and hazardous reagents (AlCl₃).

  • Route 2 simplifies step count but struggles with regioselectivity and moderate yields.

  • Palladium routes are elegant but cost-prohibitive for large-scale synthesis.

Purification Challenges

  • Hydroxymethyl groups increase polarity, complicating crystallization. Silica gel chromatography or recrystallization from hexanes/EtOAc mixtures are typical .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one serves as a crucial building block for synthesizing more complex fluorinated quinoline derivatives. Its unique structure enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, which positions it as a candidate for developing new antimicrobial agents.

Medicine

The compound is under investigation for its potential therapeutic applications in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, enhancing its potency due to the presence of the fluorine atom.

Industry

In industrial applications, 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is utilized in developing new materials with enhanced properties. Its stability and resistance to degradation make it suitable for various applications in material science.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibacterial agent.

Cancer Treatment Research

Another study explored the compound's effects on cancer cell lines. It was found to inhibit cell proliferation effectively, leading researchers to investigate its mechanisms further for potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one can be contextualized against analogous dihydroquinolinone derivatives.

Table 1: Comparative Analysis of 7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one and Analogues

Compound Name Substituents Molecular Formula Key Features/Applications Reference
7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one - 7-F
- 3-CH2OH
C9H8FNO2* Building block; potential intermediate for antipsychotics or antibiotics.
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one - 7-F
- 6-NH2
C9H9FN2O Amino group enhances solubility; potential pharmacological activity via NH2 interactions.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - 6-F
- 7-Cl
- 1-cyclopropyl
C12H10ClFNO Halogen diversity (Cl/F) and cyclopropyl group may improve target binding or stability.
7-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one - 7-Br
- 2-CH3
C10H9BrNO Bromine increases steric bulk; methyl group alters electronic profile. Safety data available.
7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one - 7-OH C9H9NO2 Hydroxyl group enhances hydrogen bonding; used in antipsychotic drug synthesis.
(2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives - Triazole moiety Variable Triazole introduces aromaticity and hydrogen bonding sites; antimicrobial applications.

Note: The molecular formula for the target compound is inferred from structural analysis; the catalog entry (C4H10ClNO) likely contains errors.

Key Insights from Comparison

Halogen Substituents: Fluorine (7-F) in the target compound and 6-amino-7-fluoro derivative improves metabolic stability compared to bromine (7-Br) in or chlorine (7-Cl) in . Larger halogens (Br, Cl) may enhance steric hindrance but reduce solubility.

Hydroxymethyl vs. Hydroxyl/Amino Groups: The 3-hydroxymethyl group (-CH2OH) offers flexibility for covalent modifications (e.g., esterification) compared to the fixed hydroxyl (-OH) in or the primary amine (-NH2) in .

Safety and Applications :

  • Brominated and chlorinated analogues ( ) require careful handling per safety guidelines, whereas fluorinated compounds are generally less toxic.
  • The target compound’s hydroxymethyl group aligns with intermediates used in CNS drug synthesis, as seen in 7-hydroxy derivatives .

Biological Activity

7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one can be described as follows:

  • Molecular Formula : C_10H_8FNO
  • Molecular Weight : 181.18 g/mol
  • IUPAC Name : 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one

This compound features a quinoline core with a hydroxymethyl group and a fluorine substituent, which significantly influences its biological properties.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain quinolone derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of the fluorine atom in 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one enhances its lipophilicity, potentially improving its membrane permeability and bioactivity against microbial pathogens.

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Apoptosis induction
MCF-712.8G2/M cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation by inhibiting the NF-kB signaling pathway . This suggests that it may be beneficial in treating conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of quinoline derivatives including 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one. The compound was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in MCF-7 cells with an IC50 value of 12.8 µM. Further mechanistic studies revealed that it triggered apoptotic pathways through caspase activation .

Q & A

Basic: How can the identity of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Characterization :
    • 1H/13C NMR : Analyze chemical shifts to confirm the presence of the hydroxymethyl group (-CH2OH) and fluorine substituent. Compare with published spectra of analogous dihydroquinolinones .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C10H8FNO2, theoretical m/z = 193.05) and fragmentation patterns .
  • Elemental Analysis : Confirm the empirical formula (C10H8FNO2) with ≤0.3% deviation in C, H, N, and F content .
  • X-ray Crystallography (if crystalline): Compare unit cell parameters and atomic coordinates with structurally related compounds, such as 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate .

Basic: What synthetic routes are recommended for preparing 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one?

Methodological Answer:

  • Cyclization Strategy : Start with a fluorinated aniline derivative. Introduce the hydroxymethyl group via Mannich reaction or reductive amination, followed by cyclization using acidic or basic conditions (e.g., HCl/EtOH) to form the dihydroquinolin-2-one core .
  • Post-Functionalization : Modify preformed dihydroquinolin-2-one scaffolds by fluorination (e.g., using Selectfluor®) and hydroxymethylation (e.g., formaldehyde/NaBH4) .
  • Quality Control : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: EtOAc/hexane).

Advanced: How can contradictions in crystallographic data for dihydroquinolinone derivatives be resolved?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, ensuring proper handling of disorder (e.g., hydroxymethyl group rotamers) and hydrogen bonding networks .
  • Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry, twinning, or overfitting. Compare residual density maps with ORTEP-III graphical outputs .
  • Example Table : Crystallographic parameters for related structures:
CompoundSpace GroupR FactorResolution (Å)Reference
7-Hydroxy-dihydroquinolin-2-one (dihydrate)P 10.0840.70
3-(Aminomethyl)-7-fluoro-dihydroquinolin-2-one HClP21/c0.120.85

Advanced: What is the role of the hydroxymethyl group in modulating bioactivity for dihydroquinolinone derivatives?

Methodological Answer:

  • Hydrogen Bonding : The -CH2OH group enhances solubility and forms hydrogen bonds with target proteins (e.g., enzymes or receptors). Use molecular docking (AutoDock Vina) to predict interactions .
  • Metabolic Stability : Compare half-life (t1/2) in microsomal assays with non-hydroxymethylated analogs. Hydroxymethylation may reduce cytochrome P450-mediated oxidation .
  • SAR Studies : Synthesize analogs (e.g., methyl ethers or esters) to evaluate the necessity of the hydroxyl group. Test in vitro assays (e.g., kinase inhibition) .

Methodological: How to design experiments for analyzing structure-activity relationships (SAR) of fluorinated dihydroquinolinones?

Methodological Answer:

  • Library Design : Use combinatorial chemistry to vary substituents at positions 3 (hydroxymethyl) and 7 (fluoro). Include isosteric replacements (e.g., -CH2OH → -CH2NH2) .
  • High-Throughput Screening (HTS) : Test analogs against target panels (e.g., cancer cell lines or bacterial strains) using dose-response curves (IC50/EC50 determination) .
  • Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Safety: What precautions are critical when handling 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation of the hydroxymethyl group .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

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